Technical Guide: Basic Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Technical Guide: Basic Physicochemical Properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the core basic physicochemical properties of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS No: 24647-62-9). It is intended to serve as a foundational resource for professionals in research and drug development. This guide includes a summary of known quantitative data, detailed experimental protocols for the determination of key basic properties, and a logical workflow for pKa determination.
Core Physicochemical Properties
3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound containing both a carboxylic acid group and a basic 2-methylimidazole moiety. This bifunctional nature governs its ionization state, solubility, and potential for intermolecular interactions, which are critical parameters in pharmaceutical and chemical research.
Structural and Molecular Data
| Identifier | Value | Source |
| IUPAC Name | 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | [1] |
| CAS Number | 24647-62-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Canonical SMILES | CC1=NC=CN1CCC(=O)O | |
| InChIKey | UVICIJVLATWAES-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Data
Quantitative experimental data for this specific molecule is limited in publicly accessible literature. The following table summarizes key properties predicted by computational models, which are valuable for initial assessment and experimental design.
| Property | Predicted Value | Source |
| pKa (basic) | 4.21 ± 0.10 (for the imidazole ring) | [2] |
| XLogP3 | -0.2 | [1] |
| Water Solubility | 250 mg/L | [2] |
| Melting Point | 112-114 °C | [2] |
| Boiling Point | 375.6 ± 25.0 °C | [2] |
| Density | 1.22 ± 0.1 g/cm³ | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols for Property Determination
While specific experimental reports for this compound are scarce, the following sections describe robust, standard methodologies widely applicable for determining the pKa of imidazole-containing compounds.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable substances.[3][4] This protocol is suitable for 3-(2-methyl-1H-imidazol-1-yl)propanoic acid to determine the pKa of both the carboxylic acid and the imidazole group.
Objective: To determine the pKa values by monitoring pH changes upon the addition of a titrant of known concentration.
Materials & Equipment:
-
3-(2-methyl-1H-imidazol-1-yl)propanoic acid sample
-
High-purity water (Milli-Q or equivalent), boiled to remove CO₂
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)
-
Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)
-
Automatic titrator or a calibrated burette (0.01 mL resolution)
-
Thermostated reaction vessel with a magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[5]
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to prepare a solution of known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.[4][5]
-
Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution into the thermostated vessel. Purge the solution with an inert gas to eliminate dissolved CO₂.[5] Using 0.1 M HCl, adjust the initial pH of the solution to ~1.8-2.0 to ensure full protonation of both the carboxylate and imidazole groups.[4]
-
Titration: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the pH value and the volume of titrant added.[5]
-
Data Collection: Continue the titration until the pH reaches ~12.0, ensuring that both equivalence points (for the carboxylic acid and the imidazole) are passed.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic substance, pKa₁ is the pH at the halfway point to the first equivalence point, and pKa₂ is the pH at the halfway point between the first and second equivalence points.[3]
-
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[5]
Determination of pKa by UV-Metric Titration
This method is advantageous for sparingly soluble compounds or when only small amounts of sample are available. It relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.[6][7]
Objective: To determine the pKa by correlating changes in UV absorbance at specific wavelengths with pH.
Materials & Equipment:
-
UV-Vis spectrophotometer with a thermostated cuvette holder or a plate reader
-
Calibrated pH meter
-
A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of the compound in a suitable solvent (e.g., DMSO or methanol, ~10 mM)
-
96-well UV-transparent microplates (for high-throughput methods)
Methodology:
-
Preliminary Scan: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify wavelengths with the largest absorbance changes upon ionization. The presence of a chromophore near the imidazole ring is necessary for this method.[2][8]
-
Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the compound's stock solution to each buffer of known pH. Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on pKa.[8]
-
Absorbance Measurement: Record the UV-Vis spectrum for each sample solution across the identified wavelength range.
-
Data Analysis:
-
Plot the absorbance at the selected analytical wavelength(s) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or using specialized software that analyzes multi-wavelength data.[7]
-
Logical and Experimental Workflows
Since 3-(2-methyl-1H-imidazol-1-yl)propanoic acid is not prominently featured in known signaling pathways, a diagram of a key experimental workflow is provided below.
References
- 1. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
